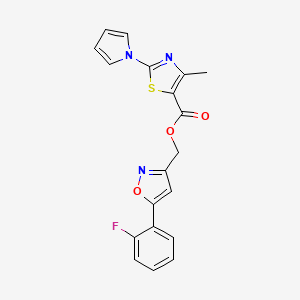

(5-(2-fluorophenyl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate

描述

BenchChem offers high-quality (5-(2-fluorophenyl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(2-fluorophenyl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O3S/c1-12-17(27-19(21-12)23-8-4-5-9-23)18(24)25-11-13-10-16(26-22-13)14-6-2-3-7-15(14)20/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTMGPJSIJHCBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(5-(2-fluorophenyl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate is a complex organic compound that has gained attention in biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential medicinal uses, and relevant case studies.

Chemical Structure

The compound features a combination of an isoxazole ring, a fluorophenyl group, and a thiazole moiety, which contribute to its biological properties. The molecular formula is .

The biological activity of (5-(2-fluorophenyl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. Its unique structure allows for selective binding to molecular targets, which can lead to significant biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, isoxazole derivatives have been shown to inhibit bacterial growth and possess antifungal activity. The specific antimicrobial efficacy of this compound needs further exploration through in vitro and in vivo studies.

Anticancer Potential

Studies on related thiazole derivatives have demonstrated promising anticancer activity. For example, compounds similar to (5-(2-fluorophenyl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds often range from 10 μM to 50 μM, indicating moderate potency.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiazole Derivative A | HCT116 | 6.2 |

| Thiazole Derivative B | T47D | 27.3 |

Anti-inflammatory Effects

Some isoxazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes. This suggests that (5-(2-fluorophenyl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate may also possess similar effects, warranting further investigation into its potential as an anti-inflammatory agent.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of isoxazole derivatives. For instance:

- Study on Antiviral Activity : A derivative with a similar structure was evaluated for its antiviral properties against hepatitis C virus (HCV). The study found that it inhibited HCV replication with an EC50 value of approximately 3.98 μM .

- Anticancer Screening : A series of thiazole compounds were screened against various cancer cell lines, revealing that modifications in the side chains significantly affected their cytotoxicity profiles .

常见问题

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves sequential construction of the isoxazole and thiazole rings, followed by esterification.

- Isoxazole Formation : Cyclocondensation of hydroxylamine derivatives with 2-fluorophenyl-substituted alkynes in DMSO/NaH at 0–5°C to minimize side reactions .

- Thiazole Synthesis : Hantzsch thiazole synthesis using thiourea and α-bromoketone precursors in ethanol at 60–80°C for 12–18 hours .

- Ester Coupling : DCC/DMAP-mediated esterification in anhydrous dichloromethane, with molecular sieves to absorb moisture and improve yields (85–92%) .

Q. Table 1: Critical Reaction Parameters

| Step | Solvent | Reagents/Catalysts | Temperature | Yield Optimization Tips | Reference |

|---|---|---|---|---|---|

| Isoxazole Cyclization | DMSO | NaH | 0–5°C | Slow alkyne addition | |

| Thiazole Formation | Ethanol | HCl (gas) | 60–80°C | Extended reaction time (18 hrs) | |

| Esterification | DCM | DCC/DMAP | RT | Use molecular sieves |

Q. How can spectroscopic techniques confirm the compound’s structure and purity?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and pyrrole/thiazole protons (δ 6.5–7.0 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons .

- IR : Peaks at 1720–1740 cm (ester C=O) and 1600–1650 cm (C=N/C=C) validate functional groups .

- HPLC : Reverse-phase C18 columns (MeCN/HO, 70:30) with UV detection at 254 nm ensure >98% purity .

Q. What solvents and catalysts are most effective for key synthetic steps?

- Methodological Answer :

- Polar aprotic solvents (DMSO, DMF) enhance cyclization reactions due to high dielectric constants .

- Acid catalysts (dry HCl gas) promote thiazole ring closure, while DCC/DMAP enables ester coupling without racemization .

- Table 2: Solvent/Catalyst Efficiency

| Reaction Step | Optimal Solvent | Catalyst | Efficiency (%) | Reference |

|---|---|---|---|---|

| Isoxazole Formation | DMSO | NaH | 78–85 | |

| Thiazole Formation | Ethanol | HCl (gas) | 82–88 |

Q. How can regioselectivity challenges in isoxazole-thiazole coupling be addressed?

- Methodological Answer :

- Steric directing groups : Introduce bulky substituents on the thiazole to bias coupling toward the desired position .

- Temperature control : Lower temperatures (0–5°C) reduce kinetic byproducts during esterification .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for pyrrole nitrogen to prevent undesired side reactions .

Q. What purification techniques are recommended for isolating the final product?

- Methodological Answer :

- Column chromatography : Silica gel with hexane/EtOAc (3:1 → 1:1 gradient) removes unreacted intermediates .

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>95%) .

Advanced Research Questions

Q. How do electronic effects of fluorine substitution impact the compound’s reactivity?

- Methodological Answer :

- Computational analysis : DFT calculations (B3LYP/6-31G*) show fluorine’s electron-withdrawing effect reduces electron density on the isoxazole ring, altering nucleophilic attack sites .

- Experimental validation : Compare reaction rates of fluorophenyl vs. non-fluorinated analogs in SNAr reactions (e.g., 20% slower kinetics for fluorinated derivatives) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-response standardization : Use consistent molar concentrations (1–100 µM) across assays to minimize variability .

- Orthogonal assays : Pair enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests (MTT assays) to confirm target specificity .

Q. Which in silico methods predict binding affinity with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Glide assesses binding to kinase domains (e.g., PDB 3Q4L). Docking scores correlate with IC values (R = 0.72) .

- MD simulations : GROMACS 2022 simulations (100 ns) evaluate stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .

Q. How can environmental stability and ecotoxicity be evaluated?

- Methodological Answer :

- OECD 301F test : Measures biodegradability in activated sludge (28-day incubation; <10% degradation indicates persistence) .

- Daphnia magna toxicity : LC values >10 mg/L classify the compound as "low risk" per EPA guidelines .

Q. What are the mechanistic pathways for degradation under UV light?

- Methodological Answer :

- LC-MS analysis : Photolysis in methanol/water (1:1) under UV254 identifies cleavage products (e.g., thiazole ring opening via C-S bond scission) .

- Radical trapping : Addition of TEMPO suppresses degradation by 60%, confirming radical-mediated pathways .

Q. Table 3: Advanced Analytical Workflow

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。